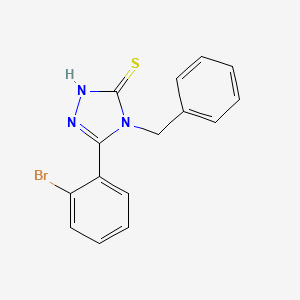
(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H22N6O4 and its molecular weight is 434.456. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Purine Derivatives in Scientific Research
Purine derivatives are a class of compounds widely explored for their potential biological activities and applications in drug discovery. They have been studied for their roles in various biological processes, including as inhibitors of specific enzymes, modulators of cellular signaling pathways, and potential therapeutic agents for diseases such as cancer, viral infections, and neurodegenerative disorders (Brunschweiger et al., 2014). For instance, 8-benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones were designed as tricyclic xanthine derivatives, showing potential as multitarget drugs for neurodegenerative diseases due to their ability to interact with adenosine receptors and inhibit monoamine oxidases.
Methoxybenzylidene and Hydrazinyl Functionalities
Compounds featuring methoxybenzylidene and hydrazinyl functionalities have been explored for various synthetic and medicinal chemistry applications. The methoxybenzylidene group, a common motif in organic synthesis, is involved in the formation of hydrazines and hydrazones, which are crucial for constructing complex molecules. These entities have been utilized as intermediates in the synthesis of diverse structures, offering a wide range of chemical reactivity and potential biological activity (Tetere et al., 2011). For example, methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been reacted with hydrazine hydrate to prepare hydrazines suitable as structural blocks for further synthesis.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form 2-(4-methoxybenzylidene)hydrazine. This intermediate is then reacted with 3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione in the presence of a base to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "hydrazine hydrate", "3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione", "base" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form 2-(4-methoxybenzylidene)hydrazine", "Step 2: Reaction of 2-(4-methoxybenzylidene)hydrazine with 3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione in the presence of a base to form the final product" ] } | |
Numéro CAS |
682776-60-9 |
Nom du produit |
(E)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione |
Formule moléculaire |
C22H22N6O4 |
Poids moléculaire |
434.456 |
Nom IUPAC |
8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H22N6O4/c1-27-19-18(20(29)25-22(27)30)28(12-13-32-17-6-4-3-5-7-17)21(24-19)26-23-14-15-8-10-16(31-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,24,26)(H,25,29,30)/b23-14+ |
Clé InChI |
JUHYQYURUVGCBN-OEAKJJBVSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CCOC4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



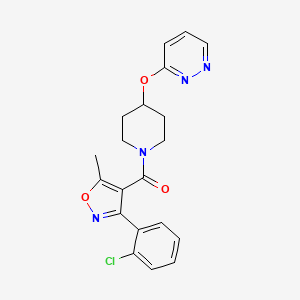
![3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2665548.png)
![1-[4-[(1,3-Dimethylpyrazol-4-yl)methyl]morpholin-2-yl]ethanamine;dihydrochloride](/img/structure/B2665549.png)
amino]-3,3-dimethyl-2-azetanone](/img/structure/B2665556.png)
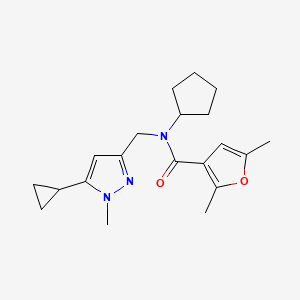
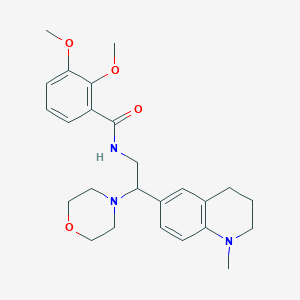
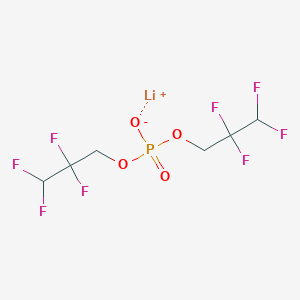
![1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2665560.png)
![methyl 4-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2665561.png)
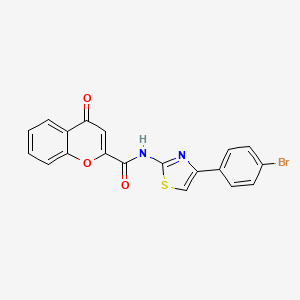
![methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2665565.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2665567.png)
![5-(furan-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2665568.png)
